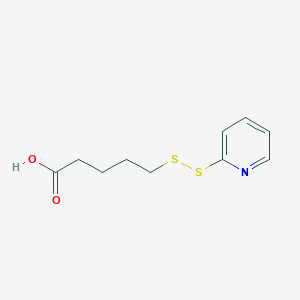

5-(Pyridin-2-yldisulfanyl)pentanoic acid

Description

Significance of Disulfide Chemistry in Molecular Design and Transformations

Disulfide bonds (S-S) are covalent linkages formed from the oxidation of two thiol groups. In nature, they are fundamental to protein chemistry, where they provide crucial structural stability to the tertiary and quaternary structures of many extracellular and secreted proteins. metwarebio.commonash.edu By cross-linking different parts of a polypeptide chain, disulfide bonds reduce the entropy of the unfolded state, thereby stabilizing the protein's native conformation. nih.govacs.org This process, known as oxidative folding, is essential for the biological activity of countless proteins. metwarebio.com Beyond their structural role, disulfide bonds can act as redox-sensitive switches, modulating protein function in response to the cellular oxidative environment. metwarebio.commonash.edu This inherent redox activity has made the disulfide bond a cornerstone of molecular design in synthetic chemistry. nih.gov

The formation, cleavage, and rearrangement of disulfide bonds are governed by thiol-disulfide exchange reactions. This process is typically a nucleophilic substitution (SN2) reaction in which a thiolate anion (RS⁻) attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R''). nih.gov This results in the formation of a new disulfide bond and the release of a different thiolate.

The kinetics of this exchange are critical to its application. While the spontaneous reaction can be slow, it is readily catalyzed by enzymes like protein disulfide isomerase (PDI) in biological systems. monash.edunih.gov In chemical systems, the reaction rates are influenced by several factors, including the pKₐ of the attacking thiol, the steric hindrance around the disulfide bond, and the stability of the leaving group thiolate. harvard.edu The relationship between the reaction rate and the acidity of the thiol often follows a Brønsted correlation, providing a predictable model for reaction kinetics. harvard.edu

The susceptibility of disulfide bonds to cleavage under reducing conditions makes them ideal redox-responsive linkages. This property is extensively exploited in the design of "smart" materials and drug delivery systems (DDSs). nih.govrsc.org For instance, the intracellular environment, particularly within tumor cells, has a significantly higher concentration of the reducing agent glutathione (B108866) (GSH) compared to the bloodstream. nih.gov By incorporating disulfide linkers into nanocarriers, therapeutic agents can be stably encapsulated during circulation and then rapidly released upon entering the reducing environment of a target cell. nih.govnih.gov This targeted release mechanism enhances therapeutic efficacy while minimizing off-target side effects. nih.govresearchgate.net

| Linkage Type | Cleavage Stimulus | Key Characteristics | Primary Application Area |

|---|---|---|---|

| Disulfide (–S–S–) | Reducing agents (e.g., GSH, DTT) | Highly sensitive to intracellular reducing environments; stable in circulation. nih.gov | Targeted drug delivery, self-healing materials. nih.govrsc.org |

| Diselenide (–Se–Se–) | Mild oxidative or reductive conditions | Lower bond energy than disulfides, making it responsive to a wider range of redox stimuli. | Dual-responsive drug delivery systems. nih.gov |

| Tetrasulfide (–S–S–S–S–) | Reducing agents (e.g., GSH) | Releases hydrogen sulfide (B99878) (H₂S) upon cleavage, which can have synergistic therapeutic effects. | H₂S-releasing drug delivery systems. nih.gov |

Importance of Pyridine-Containing Scaffolds in Organic Synthesis and Chemical Biology

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry. researchgate.net It is a structural component in more than 7,000 existing drug molecules and is found in numerous natural products, including essential vitamins like niacin and pyridoxine. nih.gov The inclusion of a pyridine moiety can significantly enhance a molecule's pharmacological properties, such as improving solubility, bioavailability, metabolic stability, and protein-binding affinity. enpress-publisher.comrsc.org Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a versatile building block in the synthesis of compounds with a wide range of biological activities, from antiviral to anticancer agents. researchgate.netnih.gov

| Drug Name | Therapeutic Class | Significance of Pyridine Moiety |

|---|---|---|

| Imatinib (Gleevec) | Anticancer (Tyrosine Kinase Inhibitor) | Essential for binding to the target kinase enzyme. nih.gov |

| Atazanavir (Reyataz) | Antiviral (HIV Protease Inhibitor) | Contributes to the molecule's binding affinity and pharmacokinetic profile. nih.gov |

| Amrinone/Milrinone | Vasodilator (PDE3 Inhibitor) | Forms the core of the bipyridine structure responsible for the drug's activity. rsc.org |

Versatility of Pentanoic Acid Derivatives as Synthetic Intermediates and Functional Moieties

Pentanoic acid, also known as valeric acid, is a five-carbon carboxylic acid that serves as a versatile platform in organic synthesis. wikipedia.orgnih.gov While the acid itself has a limited direct application, its derivatives are widely used. The esters of pentanoic acid, known as pentanoates or valerates, are notable for their pleasant, fruity aromas and are used extensively in the perfume, cosmetic, and food industries. wikipedia.org

From a synthetic standpoint, the terminal carboxylic acid group (–COOH) is a highly valuable functional handle. It can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, enabling its conjugation to other molecules. researchgate.net This reactivity makes carboxylic acid-functionalized molecules, including pentanoic acid derivatives, essential for surface modification of materials, the synthesis of polymers, and the construction of complex bioconjugates. acs.orgresearchgate.net

| Ester Name | Formula | Characteristic Odor | Primary Use |

|---|---|---|---|

| Ethyl pentanoate (Ethyl valerate) | C₇H₁₄O₂ | Fruity, apple-like | Food additive, perfumery. wikipedia.org |

| Pentyl pentanoate (Pentyl valerate) | C₁₀H₂₀O₂ | Fruity, apple/apricot-like | Food additive, cosmetics. wikipedia.org |

Rationale for Dedicated Investigation into 5-(Pyridin-2-yldisulfanyl)pentanoic acid

The compound this compound is a molecule of significant interest because it strategically combines the distinct advantages of the three chemical motifs discussed above into a single, heterobifunctional structure.

Redox-Responsive Disulfide: The pyridin-2-yldisulfanyl group provides a disulfide bond that is highly reactive toward free thiols via thiol-disulfide exchange. The 2-thiopyridone leaving group is an excellent leaving group, which kinetically favors the exchange reaction. This makes the molecule an ideal reagent for conjugating to cysteine residues in proteins or other thiol-containing molecules.

Versatile Carboxylic Acid: The terminal pentanoic acid moiety offers a classic functional handle for conjugation chemistry. Through standard coupling reactions (e.g., using carbodiimide (B86325) chemistry), it can form stable amide bonds with amine-containing molecules, such as lysine (B10760008) residues on proteins, amine-functionalized drugs, or synthetic polymers.

Aliphatic Spacer: The five-carbon chain acts as a flexible spacer, separating the reactive disulfide end from the carboxylic acid end. This separation minimizes steric hindrance, allowing each functional group to react independently and efficiently.

This unique combination of features makes this compound a powerful crosslinking agent. It is designed to bridge thiol-containing molecules to amine-containing molecules, with the added benefit of the resulting linkage being redox-sensitive. This functionality is highly sought after for creating antibody-drug conjugates (ADCs), developing targeted drug delivery systems, immobilizing proteins onto surfaces, and constructing advanced biomaterials. A dedicated investigation into its properties and reactions is therefore essential for advancing these fields.

| Property | Value |

|---|---|

| CAS Number | 250266-80-9 myskinrecipes.comchemicalbook.com |

| Molecular Formula | C₁₀H₁₃NO₂S₂ myskinrecipes.com |

| Molecular Weight | 243.35 g/mol myskinrecipes.com |

| Predicted Boiling Point | 415.3 ± 41.0 °C myskinrecipes.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(pyridin-2-yldisulfanyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S2/c12-10(13)6-2-4-8-14-15-9-5-1-3-7-11-9/h1,3,5,7H,2,4,6,8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFJMYDHLLROQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501293334 | |

| Record name | 5-(2-Pyridinyldithio)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250266-80-9 | |

| Record name | 5-(2-Pyridinyldithio)pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250266-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Pyridinyldithio)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 5 Pyridin 2 Yldisulfanyl Pentanoic Acid

Detailed Analysis of Disulfide Exchange Kinetics and Thermodynamics

The disulfide bond is a key functional group that governs a significant portion of the reactivity of 5-(Pyridin-2-yldisulfanyl)pentanoic acid. The lability of the S-S bond in the presence of nucleophiles, particularly thiols, is a central feature of its chemistry.

Influence of Solvent, pH, and Temperature on Disulfide Stability and Reactivity

The stability and reactivity of the disulfide bond in this compound are profoundly influenced by the reaction environment, including the solvent, pH, and temperature.

The rate of thiol-disulfide exchange reactions is significantly dependent on the pH of the solution. The reactive species in this exchange is the thiolate anion (RS⁻), not the neutral thiol (RSH). harvard.edu Consequently, the reaction rate increases with increasing pH as the concentration of the more nucleophilic thiolate anion rises. nih.gov For pyridyl disulfides, the optimal pH for disulfide exchange is often in the range of 4 to 5. nih.gov However, the reaction can proceed even in strongly acidic media, albeit through a different, sulfenium ion-mediated mechanism. researchgate.net The absorption of the byproduct of the exchange, pyridine-2-thione, is pH-independent between pH 3 and 7, which facilitates kinetic monitoring. nih.gov

The solvent can also play a role in the reaction kinetics. Polar solvents can influence the pKa of the reacting thiols and stabilize the charged transition state of the Sₙ2 reaction, thereby affecting the reaction rate.

Temperature generally has a positive correlation with the rate of thiol-disulfide exchange, following the Arrhenius relationship. The activation energies for such reactions are typically in the range of 30-70 kJ/mol. researchgate.net Disulfide bonds can contribute significantly to the thermal stability of molecules like proteins, and their cleavage at elevated temperatures can lead to irreversible changes. researchgate.net

Reactivity Profiles Towards Various Thiol-Containing Nucleophiles

The pyridyl disulfide moiety is known to be a highly reactive disulfide, often referred to as an "activated" disulfide. This heightened reactivity is due to the electron-withdrawing nature of the pyridine (B92270) ring, which makes the sulfur atoms more electrophilic and susceptible to nucleophilic attack. The release of the stable pyridine-2-thione as a leaving group further drives the reaction forward. nih.govresearchgate.net

The reaction proceeds via a classical Sₙ2 mechanism where a nucleophilic thiolate anion attacks one of the sulfur atoms of the disulfide bond. harvard.edunih.gov The general reaction can be represented as:

R-S-S-Py + R'-S⁻ ⇌ R-S-S-R' + Py-S⁻

The rate of this exchange is influenced by several factors, including the steric hindrance of both the incoming thiol and the disulfide itself. nih.gov For instance, the exchange rate with sterically unencumbered small thiols like glutathione (B108866) is generally rapid. researchgate.net In contrast, bulkier thiols or thiols within large molecules like proteins may exhibit slower reaction kinetics due to reduced accessibility to the disulfide bond. nih.gov

The reactivity of the disulfide is also dependent on the pKa of the incoming thiol. Thiols with lower pKa values will have a higher concentration of the reactive thiolate anion at a given pH, leading to faster reaction rates. youtube.com

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound provides a versatile handle for a variety of chemical transformations, enabling the synthesis of a range of derivatives.

Esterification, Amidation, and Anhydride Formation

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with alcohols. This transformation is typically catalyzed by a strong acid, such as sulfuric acid. researchgate.net Alternatively, the reaction can be carried out under milder conditions using coupling reagents.

Amidation: Amide bonds can be formed by reacting the carboxylic acid with primary or secondary amines. Direct amidation requires harsh conditions, so the reaction is almost universally carried out using peptide coupling reagents that activate the carboxylic acid. researchgate.net A wide variety of such reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and phosphonium (B103445) or aminium salts. nih.govrsc.org The choice of coupling reagent and reaction conditions can be critical to avoid side reactions and ensure high yields. nih.govnih.gov

Anhydride Formation: The carboxylic acid can be converted to the corresponding pentanoic anhydride. This can be achieved through self-condensation at elevated temperatures, often with a catalyst, or by reacting the carboxylic acid with a suitable dehydrating agent. nih.gov

The following table provides a summary of representative conditions for these transformations on related carboxylic acids.

| Transformation | Reagent/Catalyst | Solvent | Temperature | Product | Reference |

| Esterification | Alcohol, Strong Acid Catalyst | - | Reflux | Ester | researchgate.net |

| Amidation | Amine, DCC | - | - | Amide | researchgate.net |

| Amidation | Amine, PPh₃/I₂ | - | Room Temp | Amide | nih.gov |

| Anhydride Formation | Heat, Catalyst | - | 120-300 °C | Anhydride | nih.gov |

This table presents general conditions for the respective reactions on carboxylic acids and may not be optimized for this compound.

Derivatives for Activated Ester and Coupling Reactions

To facilitate coupling reactions, particularly in peptide synthesis, the carboxylic acid of this compound can be converted into an activated ester. These esters are more reactive towards nucleophiles than the free carboxylic acid. Common activated esters include N-hydroxysuccinimidyl (NHS) esters and pentafluorophenyl (PFP) esters. researchgate.net

The synthesis of these activated esters typically involves reacting the carboxylic acid with the corresponding alcohol (N-hydroxysuccinimide or pentafluorophenol) in the presence of a coupling agent like DCC. researchgate.net An alternative method involves the conversion of the carboxylic acid to the acid chloride, followed by reaction with the alcohol in the presence of a base. researchgate.net These activated esters can then be used to couple the this compound moiety to amines, for example, on the surface of nanoparticles or in the synthesis of peptides. wikipedia.orgresearchgate.net

Chemical Transformations and Coordination Properties of the Pyridine Ring

The pyridine ring in this compound possesses its own characteristic reactivity and can participate in coordination with metal ions.

The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. It can also act as a ligand in coordination complexes with a wide range of transition metals. nih.govresearchgate.net The coordination can involve the pyridine nitrogen alone or in combination with other donor atoms in the molecule, such as the carboxylate oxygen or the disulfide sulfur atoms, leading to the formation of chelate rings. mdpi.comresearchgate.net

The coordination geometry and the stability of the resulting metal complexes depend on the nature of the metal ion, the other ligands present, and the reaction conditions. rsc.org For example, pyridine-containing ligands can form octahedral, tetrahedral, or square planar complexes. nih.gov The electronic properties of the pyridine ring can be tuned by substituents, which in turn affects its coordination behavior. researchgate.net The formation of coordination polymers with bridging pyridine-containing ligands has also been reported.

Stability Studies under Diverse Chemical Conditions

The stability of this compound is intrinsically linked to the chemical environment it is in. The disulfide bond, particularly the pyridyl disulfide moiety, is the primary site of reactivity and potential degradation. Its stability is a critical factor in its application, especially in fields like bioconjugation where controlled cleavage is often desired. This section details the stability of the compound under various chemical conditions, drawing upon research on pyridyl disulfide-containing molecules.

The principal mode of reaction for this compound involves thiol-disulfide exchange. This reaction is highly dependent on several factors, including pH, the nature of the nucleophile, and the solvent.

pH-Dependent Stability and Reactivity

The pH of the solution plays a crucial role in the stability of the pyridyl disulfide bond. Generally, these compounds exhibit good stability in aqueous media at neutral to slightly acidic pH. However, their reactivity with nucleophiles, particularly thiols, is significantly influenced by pH.

Research indicates that pyridyl disulfide groups are stable in aqueous solutions at a pH of 8 or lower. nih.gov The thiol-disulfide exchange reaction, a key reaction of this compound, is pH-dependent. While the optimal pH for disulfide exchange is often cited to be in the range of 4 to 5, the reaction can be effectively carried out at an alkaline pH of 9. nih.gov This is often done to deprotonate the incoming thiol, such as a cysteine residue, to its more nucleophilic thiolate form, thereby driving the reaction forward. nih.gov

In highly acidic conditions, such as in 0.5 M H₂SO₄, there is evidence of the oxidation of pyridine thiol to dipyridyl disulfide over time, suggesting that strongly acidic environments can promote changes to the disulfide structure.

Interactive Table: pH Influence on Pyridyl Disulfide Reactivity

| pH Range | Stability/Reactivity Profile | Relevant Nucleophiles |

| < 4 | Generally stable, but extreme acidity may lead to side reactions. | - |

| 4 - 5 | Optimal range for thiol-disulfide exchange. | Thiols |

| 6 - 8 | Generally stable in aqueous media. nih.gov | Thiols, with reactivity increasing with pH. |

| > 8 | Increased rate of thiol-disulfide exchange, especially with thiols like cysteine. nih.gov | Thiolates (deprotonated thiols) |

Reactivity with Nucleophiles

The primary reactivity of this compound is its reaction with nucleophiles, most notably thiols. This reaction proceeds via a thiol-disulfide exchange mechanism, which is a type of Sₙ2 reaction. researchgate.net The thiolate anion (RS⁻) is a significantly more potent nucleophile than its corresponding thiol (RSH). nih.gov

The reaction with a thiol (R'-SH) results in the formation of a new, mixed disulfide and the release of pyridine-2-thione. The formation of the stable pyridine-2-thione drives the reaction to completion. nih.gov

Key nucleophiles and their reactivity are summarized below:

Thiols (e.g., L-cysteine, 2-mercaptoethanol, dithiothreitol (B142953) (DTT)) : These are the most common reactants. The reaction is rapid and is the basis for many applications of pyridyl disulfides in bioconjugation. nih.gov Cleavage of the disulfide bond is readily achieved with reducing agents like DTT. acs.org

Enzymes : In biological systems, enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) can catalyze the cleavage of disulfide bonds, including those in pyridyl disulfide-containing molecules. nih.gov

Amines : While the primary reactivity is with thiols, the stability in the presence of various functional groups is important. For instance, related compounds like SPDP (succinimidyl 3-(2-pyridyldithio)propionate) are designed to react with primary amines via an NHS ester, while the pyridyl disulfide remains intact for subsequent reaction with a thiol. acs.org

Influence of Steric Factors

The rate of the thiol-disulfide exchange reaction is also affected by steric hindrance. The kinetics can be significantly slower when either the pyridyl disulfide-containing molecule or the incoming thiol is sterically bulky. nih.gov This is a critical consideration in the design of bioconjugation strategies.

Thermal and Solvent Effects

The thermal stability of pyridyl disulfide compounds is generally good under standard laboratory conditions. For storage, it is often recommended to keep them in a dry, frozen state (e.g., -20°C) to prevent degradation.

The choice of solvent can also influence stability and reactivity. For reactions, a solvent system that can dissolve both the pyridyl disulfide compound and the nucleophile is necessary. For example, mixtures of organic solvents like tetrahydrofuran (B95107) (THF) with aqueous buffers are sometimes used to facilitate reactions between hydrophobic and hydrophilic molecules. nih.gov The pyridyl disulfide group has been shown to be largely stable during conventional radical polymerizations in both water and acetonitrile (B52724). researchgate.net Studies on pyridine derivatives have also shown that the choice of solvent (e.g., water, acetonitrile, n-heptane) can affect the stability of interactions with other molecules. acs.org

Summary of Stability under Various Conditions

| Condition | Observation |

| pH | Stable at pH ≤ 8 in aqueous media. nih.gov Reactivity with thiols is pH-dependent, with optimal exchange often between pH 4-5, but also effective at alkaline pH. nih.gov |

| Reducing Agents (e.g., DTT) | The disulfide bond is readily cleaved. acs.org |

| Nucleophiles (Thiols) | Undergoes rapid thiol-disulfide exchange. nih.gov |

| Enzymes | Can be cleaved by enzymes like thioredoxin and glutaredoxin. nih.gov |

| Temperature | Recommended storage at -20°C to ensure long-term stability. |

| Solvents | Stable in common organic solvents like THF and acetonitrile, as well as in aqueous buffers. nih.govresearchgate.net |

Applications of 5 Pyridin 2 Yldisulfanyl Pentanoic Acid in Advanced Chemical Research

Role as a Molecular Building Block in Complex Organic Synthesis

The distinct reactivity of its two functional groups allows 5-(Pyridin-2-yldisulfanyl)pentanoic acid to serve as a versatile building block. It can be used to connect different molecular entities, create large cyclic structures, and form intricate, ordered assemblies through a combination of covalent and non-covalent interactions.

The core utility of this compound lies in its identity as a heterobifunctional linker. The pyridyl disulfide moiety is highly reactive towards free thiol groups, found in molecules like cysteine-containing peptides, to form a stable disulfide bond. Simultaneously, the terminal carboxylic acid can be activated and coupled with amine groups to form amide bonds. This orthogonal reactivity is fundamental to its application in cross-linking different types of molecules.

For instance, reagents like N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), a shorter-chain analogue, are widely used to link two proteins. google.com The same principle applies to this compound, where the carboxylic acid is first activated, often as an N-hydroxysuccinimide (NHS) ester. This activated ester can then react with a primary amine on a target molecule. The resulting conjugate, now bearing the pyridyl disulfide group, can subsequently be reacted with a thiol-containing molecule to form the final cross-linked product. The five-carbon chain provides spatial separation between the conjugated molecules, which can be critical for maintaining their individual functions.

| Linker Component | Reactive Group 1 | Target for Group 1 | Reactive Group 2 | Target for Group 2 | Linkage Formed |

| This compound | Pyridyl Disulfide | Thiol (e.g., Cysteine) | Carboxylic Acid | Amine (e.g., Lysine) | Disulfide Bond |

| (Activated Form) | (e.g., NHS ester) | Amide Bond |

This interactive table summarizes the bifunctional nature of the compound.

Macrocycles and supramolecular structures are large, highly organized molecular systems that are central to fields like host-guest chemistry and materials science. frontiersin.orgrsc.org Building blocks containing pyridine (B92270) functionalities are often employed in the directed self-assembly of such architectures due to their ability to coordinate with metal ions. nih.govfigshare.com

While specific literature detailing the incorporation of this compound into macrocycles is specialized, its structure is well-suited for such applications. The carboxylic acid can be used as a handle for attachment to a larger scaffold, while the pyridyl disulfide unit can serve several roles. It can act as a coordination site for metal-directed assembly or participate in dynamic covalent chemistry via disulfide exchange to form macrocyclic structures. The flexibility of the pentyl chain allows the molecule to adopt the necessary conformations to facilitate the formation of these complex, ring-based systems. The use of macrocyclic complexes as building blocks for larger supramolecular systems is a key strategy in modern chemistry, creating everything from interlocked catenanes to coordination polymers. rsc.org

Development of Chemical Probes and Functional Reagents

Chemical probes are essential tools in chemical biology, used to study and manipulate biological processes within the native environment of cells. mskcc.orgnih.gov The unique reactivity of this compound makes it an excellent scaffold for creating such probes.

A primary application of this compound is the site-selective modification of proteins. The pyridyl disulfide group reacts specifically with the thiol side chain of cysteine residues under mild physiological conditions (pH > 7). nih.gov This reaction is a disulfide exchange, where the more stable protein-linker disulfide bond is formed, releasing pyridine-2-thione as a byproduct, which can be monitored spectrophotometrically.

This strategy is used to conjugate proteins with a variety of functional tags. The carboxylic acid end of this compound can first be attached to another molecule of interest—such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a small-molecule drug. The resulting conjugate is then used to label the target protein at a specific cysteine residue. This method allows for the creation of antibody-drug conjugates, fluorescently labeled proteins for imaging studies, and proteins immobilized on a solid support for proteomic analyses. researchgate.net

| Reaction Step | Reagents | Key Functional Group Interaction | Outcome |

| 1. Activation & Tagging | This compound + Tag-Amine + EDC/NHS | Carboxylic Acid + Amine | Tagged linker with a pyridyl disulfide group |

| 2. Protein Conjugation | Tagged Linker + Cysteine-containing Protein | Pyridyl Disulfide + Thiol | Protein covalently linked to the tag via a disulfide bond |

This interactive table outlines the two-step process for protein conjugation.

The principles of disulfide chemistry extend to the modification of surfaces and nanomaterials. mdpi.comnih.gov Thiol and disulfide compounds exhibit a strong affinity for the surfaces of noble metals, particularly gold. nih.gov This interaction allows this compound to be used as a molecular tether to anchor other molecules to a gold surface, such as gold nanoparticles (AuNPs) or thin films.

In a typical application, the disulfide bond is used to attach the linker to the gold surface. This leaves the carboxylic acid group exposed and pointing away from the surface. These exposed carboxyl groups can then be used for subsequent chemical modifications. nih.gov For example, they can be coupled to proteins, oligonucleotides, or other functional molecules, creating a bio-functionalized surface. nih.govmdpi.com This approach is fundamental in the development of biosensors, targeted drug delivery systems, and materials with tailored surface properties. The ability to control the surface chemistry of nanomaterials is critical for their use in biomedical applications, influencing factors like biocompatibility and cellular uptake. mdpi.com

Studies on Self-Assembly Processes Directed by Disulfide Bonds

Self-assembly is the spontaneous organization of molecules into ordered structures, guided by non-covalent or reversible covalent interactions. Disulfide bonds can play a crucial role in these processes, particularly in the field of dynamic covalent chemistry.

The pyridyl disulfide group of this compound can participate in reversible disulfide exchange reactions with other thiol-containing molecules. This dynamic nature allows a system of molecules to explore different arrangements until the most thermodynamically stable structure is formed. This process can be used to direct the self-assembly of complex architectures. For example, by combining the linker with multivalent thiol-containing molecules, it is possible to form self-assembling gels, capsules, or polymeric networks. The carboxylic acid provides a secondary site for non-covalent interactions, such as hydrogen bonding, which can further guide and stabilize the resulting self-assembled structures. The interplay between the reversible disulfide chemistry and other intermolecular forces allows for the creation of responsive materials that can assemble or disassemble in response to external stimuli like changes in pH or redox potential.

Contributions to Bio-orthogonal Chemical Methodologies

The compound this compound serves as a valuable tool in the field of bio-orthogonal chemistry, which focuses on chemical reactions that can occur within living systems without interfering with native biochemical processes. Its utility stems from the presence of a pyridyl disulfide group, which can selectively react with free thiol (sulfhydryl) groups on biomolecules through a mechanism known as thiol-disulfide exchange. This reaction is particularly significant because it is reversible and responsive to the redox environment of the cell, offering a "switchable" covalent linkage.

The core of this bio-orthogonal strategy lies in the distinct redox potential inside and outside of cells. The extracellular environment is generally oxidizing, which keeps the disulfide bond of this compound intact. However, upon internalization into the cell, the much higher concentration of reducing agents, particularly glutathione (B108866) (GSH), readily cleaves the disulfide bond. mdpi.comresearchgate.net This intracellular cleavage releases the conjugated molecule, making this compound an effective linker for the targeted delivery of probes or other molecules of interest to the cytoplasm.

Detailed Research Findings

The versatility of this compound as a bio-orthogonal tool is demonstrated in its application for modifying surfaces, such as gold nanoparticles, and for creating stimuli-responsive drug delivery systems. The carboxylic acid end of the molecule can be activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester, allowing it to readily react with primary amines on proteins or other molecules. nih.govlumiprobe.com This creates a stable amide bond, leaving the pyridyl disulfide group available for subsequent reaction with a thiol-containing molecule.

This thiol-disulfide exchange is a cornerstone of its bio-orthogonal applications. The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. This results in the formation of a new disulfide bond and the release of pyridine-2-thione. This process is highly specific for thiols, minimizing off-target reactions within the complex chemical environment of a cell.

In advanced chemical research, this compound is instrumental in the construction of sophisticated molecular tools. For instance, it can be used to link a targeting ligand to a nanoparticle carrier. The targeting ligand would guide the nanoparticle to a specific cell type, and once internalized, the reducing environment of the cell would cleave the disulfide bond, releasing a payload that was attached to the nanoparticle via a separate linkage. This approach allows for precise spatial and temporal control over the release of the payload, a key goal in chemical biology.

The table below lists the key chemical compounds and their roles in the bio-orthogonal methodologies discussed.

| Compound Name | Role in Bio-orthogonal Chemistry |

| This compound | A heterobifunctional linker containing a thiol-reactive pyridyl disulfide group and a carboxylic acid for conjugation. |

| Glutathione (GSH) | An intracellular reducing agent that triggers the cleavage of the disulfide bond. mdpi.comresearchgate.net |

| N-hydroxysuccinimide (NHS) ester | An activating group for the carboxylic acid moiety of the linker, enabling reaction with primary amines. nih.govlumiprobe.com |

| Pyridine-2-thione | The leaving group released upon thiol-disulfide exchange. |

Interactive Data Table of Related Compounds

Computational and Theoretical Investigations of 5 Pyridin 2 Yldisulfanyl Pentanoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), would provide deep insights into the electronic structure and energetic landscape of 5-(Pyridin-2-yldisulfanyl)pentanoic acid.

Conformation Analysis and Rotational Barriers

A thorough conformational analysis would be the first step in a computational study. This would involve identifying the various stable three-dimensional arrangements (conformers) of the molecule and determining their relative energies. For this compound, key areas of investigation would include the rotational barriers around the disulfide bond (S-S) and the single bonds within the pentanoic acid chain. This analysis would pinpoint the most likely shapes the molecule adopts under different conditions. However, no specific studies detailing these conformational preferences or the energy barriers for this molecule have been found.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. By calculating the energies and visualizing the shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer where a molecule is likely to act as an electron donor or acceptor. For this compound, the FMO analysis would be crucial for understanding its role in reactions, particularly the reactivity of the disulfide bond. Despite the utility of this analysis, specific HOMO-LUMO energy gap values and orbital distribution maps for this compound are not available in published research.

Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Dynamics

Molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, particularly in a solution, which mimics real-world experimental conditions. An MD simulation of this compound, likely in a solvent such as water or an organic solvent, would reveal how the molecule moves, flexes, and interacts with its environment. This would provide a dynamic view of its conformational flexibility, moving beyond the static picture from quantum chemical calculations. Such simulations could also shed light on how the molecule might interact with other molecules or surfaces, for instance, in the context of its use as a chemical linker. At present, there are no published MD simulation studies specifically detailing the solution-phase behavior of this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) to Aid Characterization

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For this compound, quantum chemical calculations could predict:

NMR Chemical Shifts: Theoretical predictions of 1H and 13C NMR chemical shifts would aid in the assignment of peaks in experimental NMR spectra.

IR Vibrational Frequencies: Calculation of the infrared spectrum would help in identifying the characteristic vibrational modes of the molecule, such as the C=O stretch of the carboxylic acid and vibrations associated with the pyridine (B92270) ring and disulfide bond.

UV-Vis Electronic Transitions: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions responsible for UV-Vis absorption, providing insight into the molecule's chromophores.

While these predictive methods are well-established, no studies have been found that report the predicted spectroscopic parameters for this compound.

Analytical Methodologies for Research Scale Characterization and Quantification

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating 5-(Pyridin-2-yldisulfanyl)pentanoic acid from reaction mixtures, by-products, or impurities. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used technique for the analysis and purification of this compound. Its applicability stems from the compound's polarity, conferred by the carboxylic acid group, and its UV-active pyridine (B92270) ring, which allows for straightforward detection. helixchrom.comlongdom.org A reverse-phase HPLC (RP-HPLC) setup is typically the method of choice. pensoft.net

In a typical RP-HPLC method, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. longdom.orgpensoft.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. pensoft.net To ensure the carboxylic acid group is in its protonated, less polar form, and to achieve sharp, symmetrical peaks, an acid modifier such as formic acid, acetic acid, or phosphoric acid is commonly added to the mobile phase. helixchrom.commdpi.com Detection is effectively achieved using a UV detector, set to a wavelength where the pyridine ring exhibits strong absorbance, typically around 225-255 nm. helixchrom.compensoft.net The method can be validated according to ICH guidelines to ensure its accuracy, precision, reproducibility, and specificity. pensoft.net

Table 1: Representative HPLC Method Parameters for Analysis

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Column | Reverse Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic molecules. pensoft.net |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 50:50 v/v) | Acetonitrile is a common organic modifier; phosphoric acid suppresses the ionization of the carboxylic acid group, improving peak shape. helixchrom.compensoft.net |

| Elution Mode | Isocratic or Gradient | Isocratic elution is simpler and sufficient if all components are resolved, while gradient elution is used for complex mixtures with varying polarities. pensoft.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical-scale columns. pensoft.net |

| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce run time. longdom.org |

| Detection | UV at 225 nm or 255 nm | The pyridine ring provides strong UV absorbance for sensitive detection. helixchrom.compensoft.net |

| Injection Vol. | 2-20 µL | Standard injection volume for analytical HPLC. mdpi.com |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to the compound's low volatility and thermal lability, primarily because of the polar carboxylic acid group. To overcome this, a derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile ester (e.g., a methyl or ethyl ester). nih.govresearchgate.net This process involves reacting the compound with an alkylating agent.

Once derivatized, the compound can be analyzed using a GC system coupled with a flame ionization detector (FID) or, more powerfully, a mass spectrometer (MS). nih.govwho.int For enhanced selectivity towards sulfur-containing molecules, a sulfur chemiluminescence detector (SCD) can be employed, which provides a linear and equimolar response to sulfur compounds without interference from hydrocarbons. gcms.cz The choice of column is also critical, with columns designed for sulfur compound analysis, such as a DB-Sulfur SCD column, providing excellent peak shape and resolution. gcms.cz

Table 2: Hypothetical GC-MS Method Parameters Following Derivatization

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Derivatization | Esterification (e.g., with methyl chloroformate) | Increases volatility by converting the carboxylic acid to an ester. nih.gov |

| Column | DB-WAX or DB-Sulfur SCD (e.g., 60 m x 0.25 mm x 0.25 µm) | Capillary columns suitable for separating polar and sulfur-containing compounds. gcms.czunicam.it |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas standard for GC-MS applications. unicam.it |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. unicam.it |

| Oven Program | Temperature ramp (e.g., 50 °C to 250 °C at 10 °C/min) | Separates compounds based on their boiling points. |

| Detector | Mass Spectrometer (MS) or Sulfur Chemiluminescence Detector (SCD) | MS provides structural information, while SCD offers high selectivity for sulfur. gcms.czresearchgate.net |

| MS Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. |

Advanced Mass Spectrometry-Based Characterization (for research, not basic identification)

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound, providing information on its molecular weight and elemental composition, and enabling detailed structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often with an accuracy of less than 5 ppm. This precision allows for the unambiguous determination of the compound's elemental formula (C₁₀H₁₃NO₂S₂). researchgate.net By comparing the experimentally measured accurate mass to the theoretical mass, the molecular formula can be confirmed, distinguishing it from other isobaric compounds. This technique is crucial for verifying the identity of a newly synthesized compound or a purified natural product. researchgate.net The assessment can demonstrate high accuracy and precision for quantification when validated. researchgate.net

Table 3: Theoretical HRMS Data for this compound

| Ion Species | Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₄NO₂S₂⁺ | 259.03585 |

| [M+Na]⁺ | C₁₀H₁₃NNaO₂S₂⁺ | 282.01779 |

| [M-H]⁻ | C₁₀H₁₂NO₂S₂⁻ | 258.02130 |

Note: Masses are calculated based on the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) is used to investigate the compound's structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, key fragmentation pathways would involve the cleavage of the disulfide bond, which is often a labile linkage. nih.govresearchgate.net

Common fragmentation mechanisms include:

S-S Bond Cleavage: Homolytic or heterolytic cleavage of the disulfide bond, leading to fragments corresponding to the pyridylthiol and the pentanoic acid thiol radicals or ions.

C-S Bond Cleavage: Fission of the bond between the sulfur and the aliphatic chain or the pyridine ring.

Aliphatic Chain Fragmentation: Loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group, and fragmentation of the pentyl chain. youtube.com

Pyridine Ring Fragmentation: Characteristic losses associated with the pyridine structure. researchgate.net

The analysis of these fragmentation patterns allows for the precise mapping of the molecule's connectivity. nih.govresearchgate.net

Table 4: Predicted Key Fragment Ions in Positive-Ion MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

|---|---|---|

| 259.04 | 148.0012 | [C₅H₄NS₂]⁺ (Pyridyl disulfide fragment) |

| 259.04 | 112.0117 | [C₅H₆NS]⁺ (Pyridine-2-thiol ion) |

| 259.04 | 117.0551 | [C₅H₁₃O₂]⁺ (Loss of pyridyl disulfide) |

| 259.04 | 99.0446 | [C₅H₇O]⁺ (Decarboxylation of pentanoic chain fragment) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. hyphadiscovery.com A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides definitive evidence of the molecular structure by mapping the connectivity of all carbon and hydrogen atoms. nih.govbas.bg

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through chemical shifts, integration, and spin-spin coupling, respectively. The spectrum would show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the pentanoic acid chain. researchgate.netyoutube.com

¹³C NMR: Shows signals for each unique carbon atom in the molecule, indicating the carbon skeleton. chemicalbook.com The chemical shifts differentiate between aromatic, aliphatic, and carbonyl carbons.

2D NMR: Experiments like COSY (¹H-¹H Correlation Spectroscopy) identify protons that are coupled to each other, HMQC/HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the pyridyl and pentanoic acid moieties across the disulfide bridge. bas.bg

Table 5: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 600 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Pyridine H-6 | ~8.50 | d (doublet) | 1H |

| Pyridine H-4 | ~7.80 | t (triplet of doublets) | 1H |

| Pyridine H-3 | ~7.70 | d (doublet) | 1H |

| Pyridine H-5 | ~7.25 | t (triplet) | 1H |

| -S-S-CH₂- | ~2.90 | t (triplet) | 2H |

| -CH₂-COOH | ~2.30 | t (triplet) | 2H |

| -CH₂-CH₂-CH₂- | ~1.65 | m (multiplet) | 4H |

Table 6: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 150 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~174.0 |

| Pyridine C-2 | ~159.0 |

| Pyridine C-6 | ~150.0 |

| Pyridine C-4 | ~137.5 |

| Pyridine C-3 | ~121.0 |

| Pyridine C-5 | ~120.0 |

| -S-S-CH₂- | ~38.0 |

| -CH₂-COOH | ~33.5 |

| -CH₂-CH₂-COOH | ~24.0 |

Spectroscopic Methods for Quantitative Analysis (UV-Vis, IR, Raman)

Spectroscopic techniques are vital for the quantitative analysis and further structural confirmation of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. The pyridine-2-thiol (B7724439) chromophore within the structure gives rise to characteristic absorption bands. The electronic absorption spectrum of similar pyridine disulfide compounds typically shows a prominent absorption maximum around 280 nm and another one near 340 nm, which are attributable to π→π* transitions within the pyridine ring and the disulfide bond. nih.gov The concentration of the compound in solution can be determined by measuring the absorbance at a specific wavelength and applying the Beer-Lambert law.

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching vibration of the carboxylic acid. mdpi.com A sharp, strong peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid would typically appear around 1700-1730 cm⁻¹. mdpi.com Vibrations associated with the C-N and C=C bonds of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The S-S disulfide bond exhibits a weak absorption in the 400-500 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy offers complementary vibrational information to IR spectroscopy. The disulfide (S-S) stretching vibration, which is often weak in the IR spectrum, typically gives a more prominent signal in the Raman spectrum, appearing in the 480-550 cm⁻¹ region. spectrabase.com The aromatic ring vibrations of the pyridine moiety also produce characteristic Raman bands.

A summary of expected characteristic spectroscopic data is provided below.

| Spectroscopic Method | Characteristic Peak/Band | Functional Group/Structural Feature |

| UV-Vis | ~280 nm, ~340 nm | π→π* transitions (Pyridine ring, S-S bond) |

| IR | 2500-3300 cm⁻¹ (broad) | O-H stretch (Carboxylic acid) |

| 1700-1730 cm⁻¹ (strong) | C=O stretch (Carboxylic acid) | |

| 1400-1600 cm⁻¹ | C-N, C=C stretch (Pyridine ring) | |

| Raman | 480-550 cm⁻¹ | S-S stretch (Disulfide) |

Future Research Directions and Emerging Paradigms for 5 Pyridin 2 Yldisulfanyl Pentanoic Acid

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of pyridyl disulfide compounds, while established, is ripe for innovation focused on sustainability and efficiency. Future research will likely pivot towards greener synthetic strategies. Current methods for creating similar structures sometimes rely on multi-step processes that may involve coupling reagents. psu.edunih.gov A forward-looking approach would involve the development of novel cascade reactions, where multiple chemical transformations occur in a single sequence, reducing solvent waste, energy consumption, and purification steps.

The principles of green chemistry suggest a move towards using environmentally benign solvents and developing catalytic systems that are highly efficient and recyclable. For instance, exploring iron-catalyzed reactions, as seen in the synthesis of other pyridine (B92270) derivatives, could offer a less toxic and more cost-effective alternative to other transition metal catalysts. researchgate.net The goal is to design synthetic routes that are not only high-yielding but also align with the growing demand for sustainable chemical manufacturing.

Integration into Advanced Smart Materials and Responsive Systems

The pyridyl disulfide moiety is a cornerstone for creating "smart" materials that respond to specific chemical triggers. rsc.org The disulfide bond is selectively cleavable in the presence of reducing agents, a feature that is extensively exploited in biomedical applications. rsc.orgresearchgate.net

Future research will focus on integrating 5-(pyridin-2-yldisulfanyl)pentanoic acid into more complex and multifunctional systems. Its pentanoic acid tail provides a versatile anchor for attachment to various scaffolds, while the pyridyl disulfide head provides the responsive element.

Key areas for integration include:

Redox-Responsive Nanoparticles: The compound can be used to functionalize the surface of nanoparticles. psu.edunih.gov These particles can carry therapeutic agents and release them specifically within the reducing environment of a cell, which has a much higher concentration of glutathione (B108866) than the bloodstream. psu.eduresearchgate.netnih.gov

Self-Assembling Systems: Researchers are engineering materials that change their structure in response to a stimulus. For example, cyclic peptide-polymer conjugates containing a pyridyl disulfide linker can be designed to self-assemble into nanotubes only after the disulfide bond is cleaved by a reductant. figshare.com

Hydrogels and Nanogels: The thiol-disulfide exchange reaction involving the pyridyl disulfide group is instrumental in fabricating redox-responsive crosslinked materials like hydrogels, which can be used for controlled drug release or as scaffolds in tissue engineering. rsc.orgresearchgate.net

Table 1: Applications in Smart and Responsive Materials

| Application Area | Material Type | Stimulus for Response | Function of this compound |

|---|---|---|---|

| Drug Delivery | Nanoparticles, Liposomes | Intracellular reducing agents (e.g., Glutathione) | Acts as a cleavable linker to release a therapeutic cargo inside target cells. psu.edunih.gov |

| Tissue Engineering | Hydrogels, Nanogels | Reducing agents | Forms redox-sensitive crosslinks that can degrade on demand. rsc.orgresearchgate.net |

Deeper Mechanistic Understanding through Advanced Computational and Experimental Approaches

A profound understanding of the reaction mechanism of this compound is critical for optimizing its performance and designing new applications. Future research will increasingly rely on a synergistic combination of advanced computational modeling and sophisticated experimental techniques.

Computational chemistry, particularly density functional theory (DFT), can provide unprecedented insight. researchgate.net As demonstrated in studies of related pyridyl and disulfide molecules, computational models can be used to:

Investigate the electronic structure and charge distribution, clarifying how the pyridine ring influences the reactivity of the disulfide bond. acs.org

Model the thiol-disulfide exchange reaction pathway to predict activation energies and transition states.

Calculate bond lengths and vibrational modes to compare with experimental data. researchgate.net

Predict reactivity with different thiol-containing molecules, guiding experimental design. researchgate.net

These in silico studies must be validated by advanced experimental methods. Techniques like stopped-flow spectroscopy can monitor the rapid kinetics of the thiol-disulfide exchange reaction by observing the release of the pyridine-2-thione byproduct. nih.gov This combination of theory and experiment will enable a deeper, more predictive understanding of the compound's behavior at a molecular level.

Development of High-Throughput Methodologies for Reactivity and Application Screening

To accelerate the discovery of new applications for this compound, high-throughput screening (HTS) methodologies are essential. These techniques allow for the rapid testing of the compound's reactivity against vast libraries of molecules or for its efficacy in various biological and material contexts.

Future research will likely adapt existing HTS platforms for disulfide analysis. nih.govnih.gov These approaches can be tailored to screen the specific reactivity of this compound.

Table 2: High-Throughput Screening (HTS) Methodologies

| HTS Method | Principle | Potential Application for this compound |

|---|---|---|

| Mass Spectrometry (MS)-Based Screening | Detects the formation of new covalent bonds or mass shifts upon reaction. nih.govnih.govuvm.edu | Rapidly screen a library of thiol-containing peptides or small molecules to find selective binding partners. |

| Droplet Microfluidics | Performs thousands of individual reactions in picoliter-sized droplets. rsc.org | Screen for functional outcomes, such as the inhibition of an enzyme, following the compound's reaction with a target. rsc.org |

| HTP Expression & Purification | Generates large libraries of potential protein targets for screening. researchgate.net | Identify novel protein targets that can be modified or conjugated using the pyridyl disulfide group. |

These HTS methods will drastically reduce the time and resources required to identify promising leads for new therapeutics and advanced materials, moving discoveries from the lab to practical applications more quickly.

Role in Expanding the Scope of Bio-orthogonal Reaction Chemistry

Bio-orthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biological processes. escholarship.org They are powerful tools for labeling and tracking biomolecules in their natural environment. nih.gov

The thiol-disulfide exchange reaction mediated by the pyridyl disulfide group occupies a unique space in this field. While not strictly bio-orthogonal in the way that copper-free click chemistry is (because endogenous thiols like glutathione can participate), its high reactivity and specificity towards cysteine residues make it an invaluable tool for bioconjugation. researchgate.netnih.gov It is often considered a "bio-conjugation" reaction that leverages a biological stimulus—the reducing cellular environment—for a specific outcome. nih.gov

Future research will aim to refine the use of this compound to push the boundaries of chemical biology. This could involve:

Modulating Reactivity: Fine-tuning the electronic properties of the pyridyl ring to alter the reactivity of the disulfide bond, potentially creating variants that are more resistant to endogenous glutathione but still reactive with a specific target thiol.

Orthogonal Conjugation Strategies: Combining pyridyl disulfide chemistry with truly bio-orthogonal reactions (e.g., strain-promoted cycloadditions or tetrazine ligations) in a single system. researchgate.netescholarship.org This would allow for multi-step, site-specific modifications of complex biomolecules, enabling the construction of sophisticated probes or therapeutic conjugates.

By expanding its utility in this domain, this compound can play a significant role in developing the next generation of tools for studying and manipulating biological systems with high precision.

Q & A

Q. What metabolic pathways are implicated in the biotransformation of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.